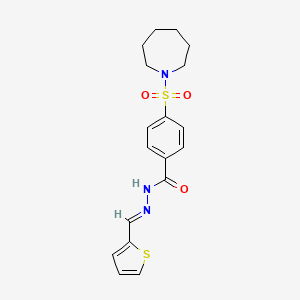

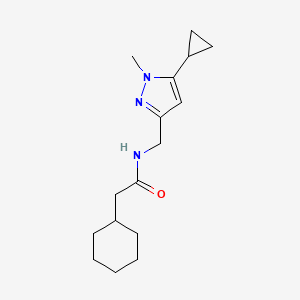

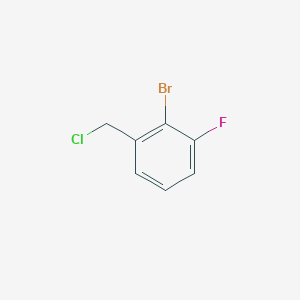

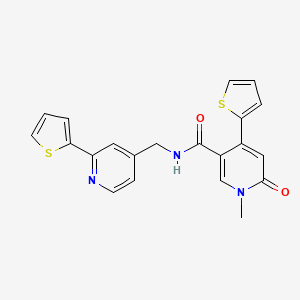

![molecular formula C14H11N5S B2793849 N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)quinoxalin-2-amine CAS No. 1375224-03-5](/img/structure/B2793849.png)

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)quinoxalin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)quinoxalin-2-amine” is a compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles . These compounds are known for their broad range of pharmaceutical applications such as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazoles is typically based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis

The N=CH double bond restricted rotation is thought to give rise to the formation of E and Z isomers . The spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles provides additional opportunities to use them as catalysts in asymmetric synthesis .Chemical Reactions Analysis

The most common approach for the assembly of the imidazo[2,1-b][1,3]thiazole system is based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . Vinylogs of γ-halo-α,β-unsaturated carbonyl compounds can be potentially used to expand the range of available derivatives of the given system .Aplicaciones Científicas De Investigación

Antiproliferative Agents in Cancer Therapy

- Synthesis for Cancer Treatment : A study by Kaneko et al. (2020) discussed the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives, structurally similar to EAPB0203 (a compound related to imiquimod and N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)quinoxalin-2-amine). These derivatives showed significant antiproliferative effects against various cancer cell lines, highlighting their potential as anticancer agents.

Chemical Synthesis and Characterization

- Chemical Synthesis Approaches : Chen et al. (2020) presented a method for synthesizing benzo[4,5]imidazo[1,2-a]quinoxaline derivatives via an I2-mediated direct sp3 C–H amination reaction, which is a metal-free, scalable approach yielding high yields (Chen et al., 2020).

Pharmacological Effects and Mechanisms

- Immune Response Modifiers : A review by Syed (2001) detailed the applications of imiquimod and its analogues, which are imidazoquinolinamines (similar to N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)quinoxalin-2-amine). They act as immune response modifiers, showing potential in treating various cutaneous diseases and infections.

Metabolic Studies and Pharmacokinetics

- Metabolism and Pharmacokinetics : A study by Khier et al. (2010) investigated the metabolism and pharmacokinetics of EAPB0203 and EAPB0503, compounds structurally related to N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)quinoxalin-2-amine, providing insights into their biotransformation and interaction with human plasma proteins.

Genotoxicity Studies

- Genotoxic Effects : Knasmüller et al. (1999) researched the mutagenic effects of heterocyclic aromatic amines like 2-amino-3,8-dimethyl-imidazo[4,5-f]quinoxaline in human-derived hepatoma cells. This study contributes to understanding the genotoxicity associated with compounds structurally similar to N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)quinoxalin-2-amine (Knasmüller et al., 1999).

Catalytic Applications

- Catalysis in Organic Synthesis : Mouradzadegun et al. (2015) developed novel conjugated imidazo[1,2-a]pyridine and imidazo[2,1-b]thiazol-quinoline derivatives via a catalytic process, indicating the role of N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)quinoxalin-2-amine-like compounds in organic synthesis (Mouradzadegun et al., 2015).

Direcciones Futuras

The future directions for “N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)quinoxalin-2-amine” and similar compounds could involve further exploration of their pharmaceutical applications, given their broad range of bioactivities . Additionally, new synthetic methods for assembling their heterocyclic system and functionalization could be explored .

Propiedades

IUPAC Name |

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)quinoxalin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5S/c1-2-4-12-11(3-1)15-8-13(18-12)16-7-10-9-19-5-6-20-14(19)17-10/h1-6,8-9H,7H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEWOPLAZRSTSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)NCC3=CN4C=CSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)quinoxalin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

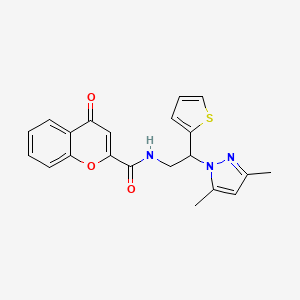

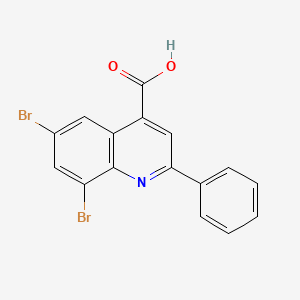

![Sodium;2-[(5-oxopyrrolidin-3-yl)amino]acetate](/img/structure/B2793766.png)

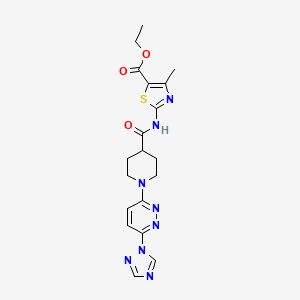

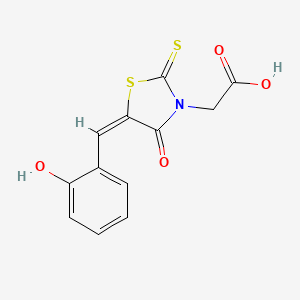

![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2793768.png)

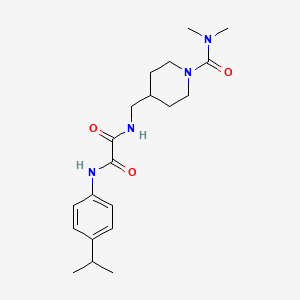

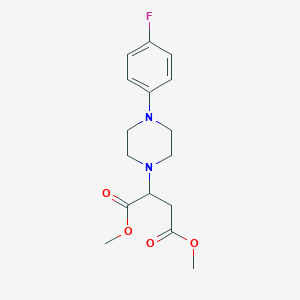

![4-[butyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2793769.png)

![2-(naphthalene-2-carbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2793776.png)